3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is an organic compound that features both chloroaniline and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile typically involves the reaction of 2-chloroaniline with 4-chlorobenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with a single chloroaniline group.
2-Chloroaniline: Another simpler compound with a single chloroaniline group.
4-Chlorobenzaldehyde: A precursor in the synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile.
Uniqueness
This compound is unique due to the presence of both chloroaniline and chlorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Biological Activity
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloroaniline moiety.
- A chlorophenyl group.
- An acrylonitrile functional group.
This unique arrangement may contribute to its biological properties, as structural components often influence the interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential enzymes crucial for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, studies have highlighted its effects on prostate cancer cells, where it was shown to interfere with cell division and promote programmed cell death. The compound's ability to selectively inhibit cancer cell invasion through Matrigel assays further underscores its potential as an anticancer agent .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cellular function in bacteria and cancer cells.
- Disruption of Cell Membranes : Its structural components could facilitate interactions that disrupt the integrity of cellular membranes, leading to cell death.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells, reducing tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Prostate Cancer Inhibition : In a series of experiments involving PC-3 prostate cancer cells, the compound inhibited cell invasion in a dose-dependent manner. It was noted that at higher concentrations, while effective against invasion, there was an associated increase in cytotoxicity, highlighting the need for further optimization to enhance selectivity .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to improve its biological activity and reduce toxicity. Various analogs were synthesized, leading to insights into how specific substitutions on the aromatic rings affect potency and selectivity against cancer cells .
Data Summary
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against multiple bacterial strains with low MIC values |
Anticancer Activity | Induces apoptosis in prostate cancer cells; inhibits invasion through Matrigel assays |
Structure-Activity Relationship | Modifications led to varying degrees of potency; specific substitutions enhanced efficacy |
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-7-5-11(6-8-13)12(9-18)10-19-15-4-2-1-3-14(15)17/h1-8,10,19H/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFYEWBZKZXBJ-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.